molecular formula C6H12O B6220812 rac-[(1R,2S)-2-methylcyclobutyl]methanol, cis CAS No. 357154-31-5

rac-[(1R,2S)-2-methylcyclobutyl]methanol, cis

Cat. No.: B6220812
CAS No.: 357154-31-5
M. Wt: 100.2
InChI Key:
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Description

rac-[(1R,2S)-2-methylcyclobutyl]methanol, cis is a chiral compound with a cyclobutyl ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S)-2-methylcyclobutyl]methanol, cis typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 2-methyl-1,3-butadiene with formaldehyde in the presence of a catalyst. The reaction conditions often include temperatures ranging from 0°C to 50°C and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S)-2-methylcyclobutyl]methanol, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride in dichloromethane at room temperature.

Major Products

    Oxidation: Corresponding ketone or aldehyde.

    Reduction: Corresponding alcohol or hydrocarbon.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

rac-[(1R,2S)-2-methylcyclobutyl]methanol, cis has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-[(1R,2S)-2-methylcyclobutyl]methanol, cis involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-methylcyclobutylmethanol, trans
  • (1S,2R)-2-methylcyclobutylmethanol, cis
  • (1S,2R)-2-methylcyclobutylmethanol, trans

Uniqueness

rac-[(1R,2S)-2-methylcyclobutyl]methanol, cis is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities and properties compared to its isomers.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,2S)-2-methylcyclobutyl]methanol, cis involves the reduction of a ketone intermediate derived from the starting material, followed by a diastereoselective addition of a Grignard reagent to form the desired product.", "Starting Materials": [ "2-methylcyclobutanone", "Mg", "ethylmagnesium bromide", "methanol", "water", "sodium sulfate" ], "Reaction": [ "2-methylcyclobutanone is treated with Mg and ethylmagnesium bromide to form the corresponding Grignard reagent", "The Grignard reagent is then added to a solution of methanol and water to form the diastereomeric mixture of the alcohol intermediate", "The alcohol intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product", "The product is then purified using standard techniques such as column chromatography or recrystallization" ] }

CAS No.

357154-31-5

Molecular Formula

C6H12O

Molecular Weight

100.2

Purity

95

Origin of Product

United States

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